molecular formula C12H9NO B11947935 2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile CAS No. 71925-40-1

2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile

Cat. No.: B11947935
CAS No.: 71925-40-1
M. Wt: 183.21 g/mol
InChI Key: XYGORIQAOOUZPM-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile is a complex organic compound with a unique structure that includes a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2,3,4-tetrahydropyrimidine: Known for its biological activities, including antimicrobial and anticancer properties.

    2-Oxo-1,2,3,4-tetrahydroquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

    2-Oxo-1,2,3,4-tetrahydroisoquinoline: Investigated for its potential neuroprotective effects.

Uniqueness

2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile stands out due to its unique naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various advanced applications in research and industry.

Properties

CAS No.

71925-40-1

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

9-oxotricyclo[6.2.1.02,7]undeca-2,4,6-triene-3-carbonitrile

InChI

InChI=1S/C12H9NO/c13-6-7-2-1-3-9-10-4-8(12(7)9)5-11(10)14/h1-3,8,10H,4-5H2

InChI Key

XYGORIQAOOUZPM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C1C3=CC=CC(=C23)C#N

Origin of Product

United States

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